5-Bromo-6-chloro-isatoic anhydride
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Overview
Description
5-Bromo-6-chloro-isatoic anhydride is an organic compound with the molecular formula C8H3BrClNO3 and a molecular weight of 276.47 g/mol . It is a derivative of isatoic anhydride, which is known for its applications in the synthesis of various nitrogen-containing heterocyclic structures . The compound appears as a cream to light brown powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-isatoic anhydride typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acid derivatives with phosgene or its less toxic analogs, such as triphosgene or ethyl chloroformate . The reaction conditions often require a solvent like dichloromethane and a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of safer phosgene substitutes is also preferred to minimize environmental and health risks .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-isatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form anthranilic acid derivatives and carbon dioxide.
Alcoholysis: Reaction with alcohols yields esters and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.
Catalysts: Bases like pyridine or triethylamine are often used to catalyze nucleophilic substitution reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Produced through alcoholysis reactions.
Anthranilic Acid Derivatives: Result from hydrolysis.
Scientific Research Applications
5-Bromo-6-chloro-isatoic anhydride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-isatoic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound, used in similar synthetic applications.
5-Chloroisatoic Anhydride: Another derivative with similar reactivity but different substitution patterns.
6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione: A structurally related compound with comparable chemical properties.
Uniqueness
5-Bromo-6-chloro-isatoic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and bioactive molecules .
Properties
IUPAC Name |
6-bromo-5-chloro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQFBQHRJYOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)OC2=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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